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molecular formula C27H37N3O3 B8382065 8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(4-(5-methoxy-1H-indol-3-yl)-1-piperidinyl)butyl)- CAS No. 116966-92-8

8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(4-(5-methoxy-1H-indol-3-yl)-1-piperidinyl)butyl)-

Cat. No. B8382065
M. Wt: 451.6 g/mol
InChI Key: LCKKOPBUOJSSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04855302

Procedure details

A mixture of 2.3 g of 5-methoxy-3-(4-piperidinyl)-1H-indole, 2.58 g of 8-[4-chlorobutyl-8-azaspiro[4,5]decane-7,9-dione, 2.12 g of sodium carbonate, 150 mg of sodium iodide and 50 ml of butanone was refluxed under an inert atmosphere with stirring for 20 hours and after another 1.29 g of the dione were added. Reflux was continued for 6 hours. The mixture was filtered and washed with acetone and the filtrate was evaporated to dryness. The residue was crystallized from 60% ethanol to obtain 3.4 g of 8-[4-{4-(5-methoxy-1H-indol-3-yl)-1-piperidinyl}-butyl]-8-azaspiro[4,5]decane-7,9-dione melting at ≈150° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
8-[
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
4-chlorobutyl-8-azaspiro[4,5]decane-7,9-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.ClCCCC[CH:23]1[C:27]2([CH2:32][C:31](=[O:33])[NH:30][C:29](=[O:34])[CH2:28]2)[CH2:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[Na+].[CH3:43][C:44](=O)[CH2:45][CH3:46]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH:12]1[CH2:17][CH2:16][N:15]([CH2:43][CH2:44][CH2:45][CH2:46][N:30]2[C:29](=[O:34])[CH2:28][C:27]3([CH2:23][CH2:24][CH2:25][CH2:26]3)[CH2:32][C:31]2=[O:33])[CH2:14][CH2:13]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)C1CCNCC1
Name
8-[
Quantity
2.58 g
Type
reactant
Smiles
Name
4-chlorobutyl-8-azaspiro[4,5]decane-7,9-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCC1CCCC12CC(NC(C2)=O)=O
Name
Quantity
2.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under an inert atmosphere
ADDITION
Type
ADDITION
Details
after another 1.29 g of the dione were added
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
WAIT
Type
WAIT
Details
was continued for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from 60% ethanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C1CCN(CC1)CCCCN1C(CC2(CCCC2)CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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